N-(3-Chloro-4-nitrophenyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(3-Chloro-4-nitrophenyl)-4-methylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro and chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-4-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-nitrophenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Reduction: Formation of N-(3-amino-4-chlorophenyl)-4-methylbenzene-1-sulfonamide.
Oxidation: Formation of N-(3-chloro-4-nitrophenyl)-4-carboxybenzene-1-sulfonamide.
Scientific Research Applications
N-(3-Chloro-4-nitrophenyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-nitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and chloro groups can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-nitrophenyl)acetamide
- N-(3-Chloro-4-nitrophenyl)methanesulfonamide
- N-(3-Chloro-4-nitrophenyl)benzenesulfonamide
Uniqueness
N-(3-Chloro-4-nitrophenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both a nitro and chloro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methyl group on the benzene sulfonamide moiety also adds to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
60498-61-5 |
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Molecular Formula |
C13H11ClN2O4S |
Molecular Weight |
326.76 g/mol |
IUPAC Name |
N-(3-chloro-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-10-4-7-13(16(17)18)12(14)8-10/h2-8,15H,1H3 |
InChI Key |
OTUIGBIACMBQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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